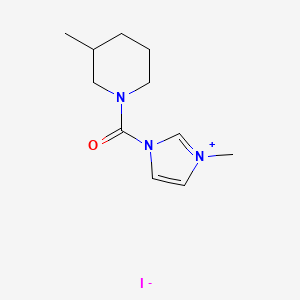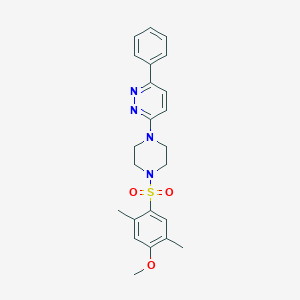
3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine, also known as MDP-2-P, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. MDP-2-P belongs to the class of pyridazine-based compounds, which have been studied for their diverse biological activities.
科学的研究の応用
Antagonistic Activity on Receptors
Compounds related to the queried chemical structure have been studied for their antagonistic activity on specific receptors. For example, piperazine derivatives have been evaluated as 5-HT7 receptor antagonists, showing varying degrees of effectiveness across different compounds. This includes research on 4-methoxy-N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] benzene sulfonamides and N-[3-(4-substituted phenyl-piperazine-1-yl)propyl] naphthyl sulfonamides, with IC(50) values ranging from 12-580nM (Yoon et al., 2008).
Potential in Anticancer Research
Several studies have indicated the potential of these compounds in cancer research. For example, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) were evaluated for their antibacterial, antifungal, and anthelmintic activity, with some showing significant biological activities. Molecular docking studies confirmed the binding of active compounds to target proteins, suggesting a correlation with observed in vitro data (Khan et al., 2019). Additionally, certain 1,3-thiazoles with a piperazine substituent demonstrated effectiveness against various cancer cell lines, highlighting their potential as anticancer agents (Turov, 2020).
Role in Antimicrobial and Antioxidant Activities
Compounds similar to the queried chemical have been synthesized and shown to possess antimicrobial and antioxidant activities. For instance, novel 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives were synthesized and demonstrated significant activity against various pathogenic bacterial and fungal strains, with some also showing moderate antioxidant activity (Mallesha & Mohana, 2011).
Other Potential Therapeutic Applications
The broader chemical class of piperazine derivatives has been explored for various therapeutic applications. This includes studies on the oxidative metabolism of specific antidepressants, indicating the involvement of various cytochrome P450 enzymes in their metabolic pathways (Hvenegaard et al., 2012).
特性
IUPAC Name |
3-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N4O3S/c1-17-16-22(18(2)15-21(17)30-3)31(28,29)27-13-11-26(12-14-27)23-10-9-20(24-25-23)19-7-5-4-6-8-19/h4-10,15-16H,11-14H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGBALXNGVHOSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4)C)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-((4-Methoxy-2,5-dimethylphenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

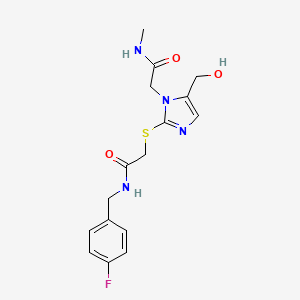
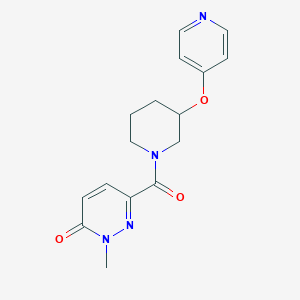

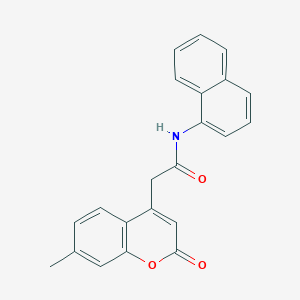

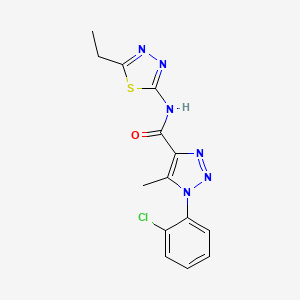
![1-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-3-phenylurea](/img/structure/B2401261.png)
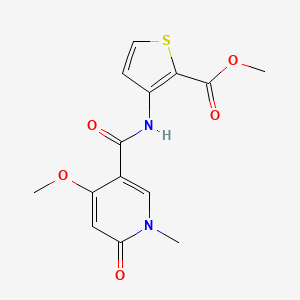
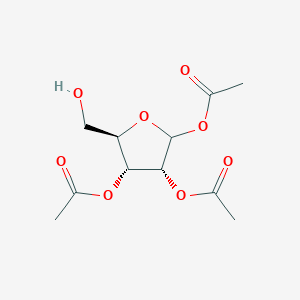

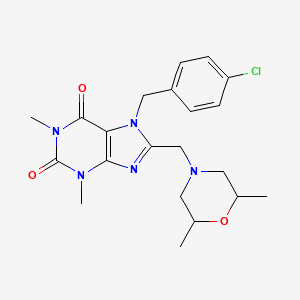
![2-(6-pyridin-4-ylpyridazin-3-yl)sulfanyl-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2401271.png)
![1-(4-Fluorophenyl)-6-methoxy-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2401272.png)
